5,6-dibromo-1H-1,3-benzodiazol-2-amine

Casein kinase 2 inhibition Halogen SAR Competitive nucleotide binding

5,6-Dibromo-1H-1,3-benzodiazol-2-amine (synonym: 2-amino-5,6-dibromo-1H-benzimidazole) is a C2‑aminated benzimidazole carrying two bromine atoms at the 5‑ and 6‑positions of the fused benzene ring. Its molecular formula is C₇H₅Br₂N₃, molecular weight 290.94 g mol⁻¹, and it is typically supplied at ≥95% purity.

Molecular Formula C7H5Br2N3
Molecular Weight 290.9
CAS No. 1805869-83-3
Cat. No. B6161008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dibromo-1H-1,3-benzodiazol-2-amine
CAS1805869-83-3
Molecular FormulaC7H5Br2N3
Molecular Weight290.9
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6-Dibromo-1H-1,3-benzodiazol-2-amine (CAS 1805869-83-3) – Core Identity and Procurement-Quality Profile


5,6-Dibromo-1H-1,3-benzodiazol-2-amine (synonym: 2-amino-5,6-dibromo-1H-benzimidazole) is a C2‑aminated benzimidazole carrying two bromine atoms at the 5‑ and 6‑positions of the fused benzene ring . Its molecular formula is C₇H₅Br₂N₃, molecular weight 290.94 g mol⁻¹, and it is typically supplied at ≥95% purity . The compound serves as a key scaffold in medicinal chemistry, particularly for bromodomain-targeting probes, kinase inhibitors, and metal‑based anticancer complexes, where the bromine substitution pattern governs both target affinity and selectivity relative to chloro, fluoro, or unsubstituted analogues [1][2].

Why 5,6-Dibromo-1H-1,3-benzodiazol-2-amine Cannot Be Replaced by Other Halogenated Benzimidazol-2-amines


The halogen identity and substitution pattern on the benzimidazole scaffold are not interchangeable: replacing bromine with chlorine or fluorine, or shifting bromine atoms to the 4,6‑positions, produces qualitatively different biological and chemical behaviour. In casein kinase‑2 (CK2) inhibition, the 5,6‑dibromo riboside (DiBr‑RB) is fivefold more potent than the 5,6‑dichloro analogue (DiCl‑RB), while the 5,6‑difluoro derivative is essentially inactive [1]. For antifungal benzimidazoles, 5,6‑dibromo substitution consistently underperforms the 4,6‑dibromo regioisomer against Candida albicans, demonstrating that bromine position – not merely bromine presence – controls bioactivity [2]. In rhenium(I) anticancer complexes, the dibromobenzimidazole motif confers selectivity for HeLa cervical carcinoma cells, whereas the difluorobenzimidazole analogue preferentially targets 4T1 murine mammary carcinoma cells [3]. These quantitative, target‑ and cell‑type‑specific divergences mean that generic halogen swapping or regioisomeric substitution will not reproduce the activity profile of the 5,6‑dibromo‑2‑amino scaffold.

Selectivity, Potency, and Reactivity: Comparative Data for 5,6-Dibromo-1H-1,3-benzodiazol-2-amine


Kinase Inhibition Superiority: 5,6-Dibromo vs. 5,6-Dichloro- and 5,6-Difluoro- Ribosides in CK2

The 5,6‑dibromo riboside of 1‑(β‑D‑ribofuranosyl)benzimidazole (DiBr‑RB) is the most potent inhibitor in its class against casein kinase‑2 (CK2), achieving a fivefold lower Ki than the 5,6‑dichloro analogue (DiCl‑RB) and vastly outperforming the 5,6‑difluoro derivative (DiF‑RB), which is nearly inactive [1][2]. This rank order is consistently observed with both ATP and GTP as phosphate donors.

Casein kinase 2 inhibition Halogen SAR Competitive nucleotide binding

Regioisomeric Control of Antifungal Activity: 4,6-Dibromo Outperforms 5,6-Dibromo Against Candida albicans

Structure–activity relationship studies of N‑phenacyldibromobenzimidazoles reveal that the 5,6‑dibromo regioisomers are consistently less active against C. albicans than the corresponding 4,6‑dibromo analogues (compounds 5e–f and 5h) [1]. The best 5,6‑dibromo derivative (5h) achieves an IC₅₀ of 8 µg mL⁻¹ with 100 ± 3 % inhibition against the reference and clinical C. albicans isolates, alongside fungicidal activity against C. neoformans [1].

Antifungal SAR Candida albicans N-Phenacylbenzimidazoles

Cancer Cell Line Selectivity Switch: Dibromo (HeLa) vs. Difluoro (4T1) in Re(I) Benzimidazole Complexes

In a series of fac‑[Re(CO)₃(QN)(L‑X)] complexes bearing 2‑(4‑pyridyl)‑5,6‑disubstituted benzimidazole ligands, the dibromo‑substituted complex (Re‑Br) displays enhanced selectivity toward human cervical carcinoma HeLa cells, whereas the difluoro‑substituted analogue (Re‑F) preferentially targets murine mammary carcinoma 4T1 cells [1]. Both complexes induce ROS production, DNA damage, and apoptotic cell death, but their tumour‑type preference is governed by the halogen substituent.

Rhenium anticancer complexes Tumour selectivity Benzimidazole pharmacophore

Chemoselective Mono‑Debromination: 5,6‑Dibromo‑2‑aminobenzimidazole vs. Monobromo Analogues in Azo Coupling

Under treatment with nitrosylsulfuric acid, 5‑ and 6‑monobromo‑2‑amino‑1‑methylbenzimidazoles undergo self‑coupling to form 2′,5‑ and 2′,6‑azobenzimidazoles that resist reductive cleavage. In contrast, 5,6‑dibromo‑2‑amino‑1‑methylbenzimidazole forms analogous azo compounds but with concomitant elimination of one bromine atom, demonstrating a distinct chemoselective reactivity profile that is inaccessible with the monobromo or non‑halogenated parent scaffolds [1].

Nitrosylsulfuric acid coupling Benzimidazole azo dyes Reductive cleavage resistance

Bromodomain Affinity Profiling: Truncated BRDT BD1 Binding of the 5,6‑Dibromo Scaffold

A 5,6‑dibromo‑1H‑benzimidazol‑2‑amine derivative (ChEMBL5282240, BDBM50615275) exhibits a Kd of 830 nM for the first bromodomain of human testis‑specific bromodomain protein (BRDT BD1, residues N21–E137) as determined by BROMOscan competitive binding assay [1]. The same compound shows weaker affinity for BRDT BD2 (Kd = 2,600 nM), highlighting intra‑family selectivity [1]. For context, a structurally distinct 5,6‑dichlorobenzimidazole derivative achieves Kd = 3 nM for BRDT BD2 in the same assay platform, underscoring that halogen choice profoundly modulates bromodomain affinity and domain selectivity [2].

Bromodomain inhibition BRDT BD1 BROMOscan profiling

Evidence‑Driven Application Scenarios for 5,6-Dibromo-1H-1,3-benzodiazol-2-amine


Casein Kinase 2 Inhibitor Lead Optimisation Programmes

Research groups pursuing ATP‑competitive CK2 inhibitors should utilise the 5,6‑dibromo‑2‑aminobenzimidazole as the core scaffold. The riboside derivative DiBr‑RB provides a validated benchmark Ki of 2 µM (GTP), which is fivefold superior to the dichloro analogue DiCl‑RB [1]. The 2‑amino group permits further N‑functionalisation to modulate pharmacokinetics without abolishing the halogen‑dependent potency gain.

Bromodomain‑Targeted Chemical Probe Synthesis

The compound serves as a fragment‑sized starting point (MW 290.94) for BRDT bromodomain inhibitor design, with an experimentally measured Kd of 830 nM for BRDT BD1 and 3‑fold selectivity over BD2 [2]. The free 2‑amine and both bromine atoms offer three orthogonal diversification vectors, enabling systematic exploration of BD1‑selective vs. pan‑BET profiles.

Rhenium(I) Anticancer Complex Assembly with Tumour‑Type Selectivity

The 5,6‑dibromo‑2‑aminobenzimidazole building block can be elaborated to 2‑(4‑pyridyl)‑5,6‑dibromobenzimidazole for incorporation into fac‑[Re(CO)₃]⁺ complexes. The resulting Re‑Br complex demonstrates preferential cytotoxicity toward HeLa cervical carcinoma cells, in contrast to the difluoro analogue that targets 4T1 mammary carcinoma [3]. This halogen‑dependent selectivity provides a rational basis for cell‑line‑matched procurement.

Antifungal Benzimidazole Development with Defined Regioisomeric Benchmarking

For antifungal programmes targeting Candida albicans, the 5,6‑dibromo‑N‑phenacyl benzimidazole series delivers an IC₅₀ of 8 µg mL⁻¹ with 100% inhibition against reference and clinical isolates [4]. Although the 4,6‑dibromo regioisomer exhibits superior potency, the 5,6‑isomer provides a distinct mode‑of‑action fingerprint (chitinase induction, β‑glucanase activation, membrane disruption) that supports combination or resistance‑evasion strategies.

Quote Request

Request a Quote for 5,6-dibromo-1H-1,3-benzodiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.